molecular formula C10H8ClN3O3 B12940923 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole CAS No. 95862-50-3

5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12940923
CAS No.: 95862-50-3
M. Wt: 253.64 g/mol
InChI Key: CPZYITIWUVREII-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a nitro group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenol and 1-methylimidazole.

    Formation of Chlorophenoxy Intermediate: 4-chlorophenol is reacted with a suitable halogenating agent, such as thionyl chloride, to form 4-chlorophenoxy chloride.

    Nitration: The chlorophenoxy intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Cyclization: The nitrated intermediate is reacted with 1-methylimidazole under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cyclization: The imidazole ring can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Cyclization: Suitable cyclizing agents and solvents under controlled temperature and pressure.

Major Products Formed

    Reduction: Formation of 5-(4-aminophenoxy)-1-methyl-4-nitro-1H-imidazole.

    Substitution: Formation of various substituted imidazole derivatives.

    Cyclization: Formation of fused imidazole ring systems.

Scientific Research Applications

5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorophenoxy group can bind to hydrophobic pockets in proteins, affecting their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol: Similar structure with an oxadiazole ring instead of an imidazole ring.

    5-(4-chlorophenoxy)-methyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of an imidazole ring.

Uniqueness

5-(4-chlorophenoxy)-1-methyl-4-nitro-1H-imidazole is unique due to the presence of both a nitro group and a chlorophenoxy group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

95862-50-3

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C10H8ClN3O3/c1-13-6-12-9(14(15)16)10(13)17-8-4-2-7(11)3-5-8/h2-6H,1H3

InChI Key

CPZYITIWUVREII-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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